

A Comparative Analysis of ZB-R-55 and its Analogs in RIPK1 Inhibition

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Compound of Interest

Compound Name: ZB-R-55

Cat. No.: B12366178

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel RIPK1 inhibitor, **ZB-R-55**, with its key analogs. This analysis is supported by experimental data on their performance, detailed experimental protocols, and visualizations of the relevant biological pathways.

ZB-R-55 has emerged as a highly potent and selective dual-mode inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis and inflammation.^[1] Its unique mechanism, targeting both the allosteric and ATP-binding pockets of RIPK1, has positioned it as a promising therapeutic candidate for conditions such as sepsis and other inflammatory diseases.^[1] This guide offers a comparative analysis of **ZB-R-55** against other well-characterized RIPK1 inhibitors: GSK2982772, Necrostatin-1s (Nec-1s), and GSK'074.

Performance Data Comparison

The following tables summarize the key performance indicators of **ZB-R-55** and its analogs based on available experimental data.

Table 1: In Vitro Potency Against RIPK1

Compound	Target(s)	IC50 (nM) - Human RIPK1	Assay Type	Reference
ZB-R-55	RIPK1	5.7	ADP-Glo	[2]
16	³³ P-radiolabeled	[2]		
GSK2982772	RIPK1	16	Cell-free assay	[3][4][5][6]
1.0	RIPK1 FP	[7]		
Nec-1s	RIPK1	~803 (in cell viability assay)	Cell viability	[8]
GSK'074	RIPK1, RIPK3	~3 (in cell viability assay for necroptosis)	Cell viability	[8][9]

Table 2: Cellular Activity in Necroptosis Inhibition

Compound	Cell Line	Stimulus	IC50 (nM)	Reference
ZB-R-55	U937	TNF, SMAC mimetic, zVAD.fmk	0.34	[2]
GSK2982772	U937	TNF- α , QVD-OPh	6.3	[10]
L929	TNF- α , QVD-OPh	1,300	[10]	
Nec-1s	FADD-deficient Jurkat	Not specified	50	[11]
GSK'074	MOVAS, L929, BMDM, HT29	Various necroptotic stimuli	~3	[9]

Table 3: In Vivo Efficacy in Sepsis and SIRS Models

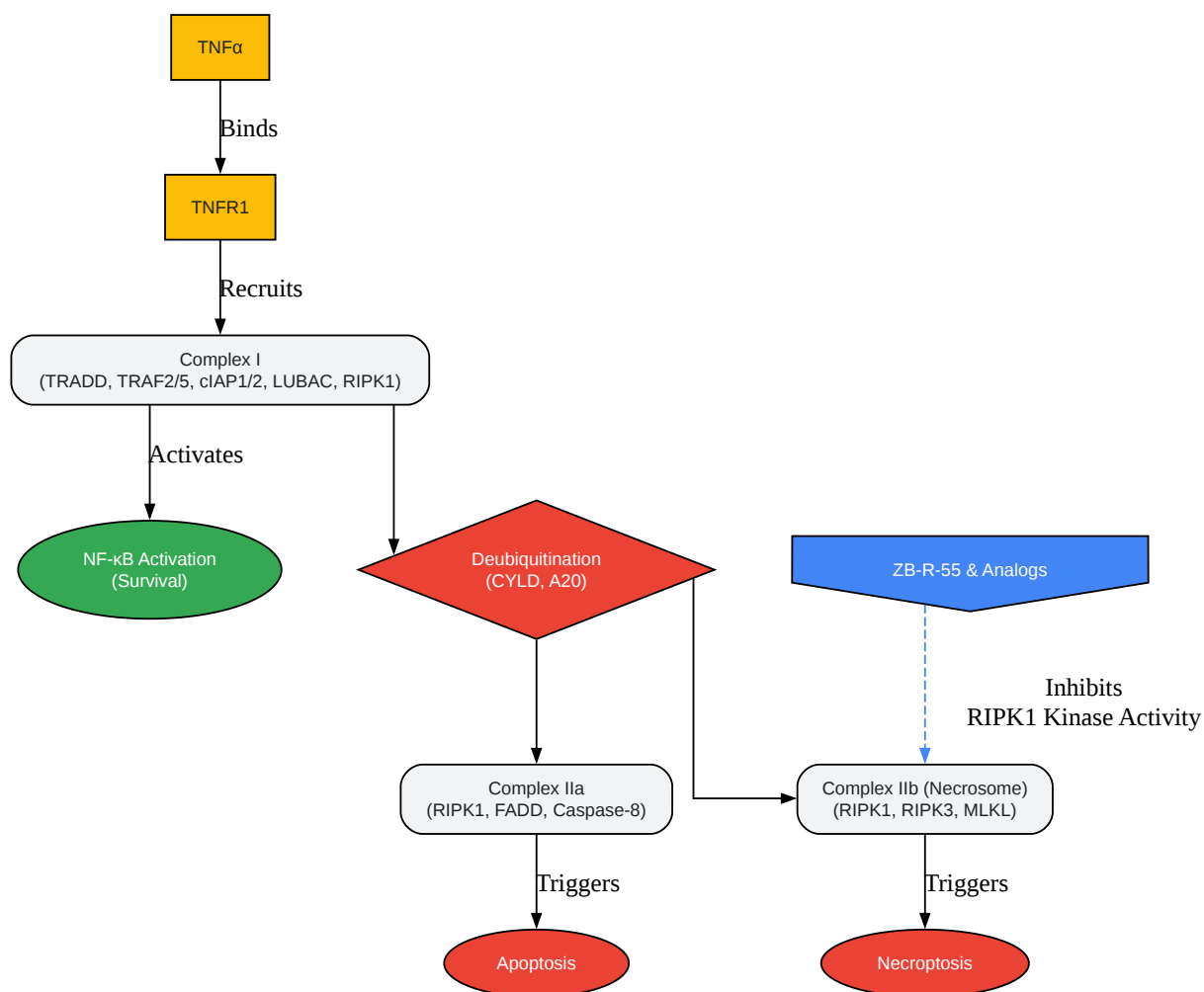
Compound	Model	Dosing	Key Outcomes	Reference
ZB-R-55	LPS-induced sepsis (mouse)	10 mg/kg	Improved survival and protection against hypothermia compared to GSK2982772.	[1]
GSK2982772	TNF- α -induced lethal shock (mouse)	3, 10, 50 mg/kg	Increased survival.	[10]
Nec-1s	TNF-induced SIRS (mouse)	6 mg/kg (i.v.)	Protective effect.	[12]
Polymicrobial sepsis (mouse)	Not specified	Worsened mortality and increased inflammation.	[13]	
GSK'074	Not specified for sepsis	Not specified	Not specified	

Table 4: Pharmacokinetic Properties

Compound	Species	Key Parameters	Reference
ZB-R-55	Not specified	Good oral pharmacokinetics.	[1]
GSK2982772	Human	Approximately linear PK, no evidence of accumulation with repeat dosing. Terminal half-life of ~12 hours.	[4][14]
Rat	Good free fraction in blood (4.2%), low brain penetration (4%).	[3][4]	
Nec-1s (Nec-1)	Rat	Absolute bioavailability of 54.8%. Short half-life of 1-2 hours.	[15][16][17]
GSK'074	Mouse	Half-life of 2.4 hours in plasma (oral administration).	[8]

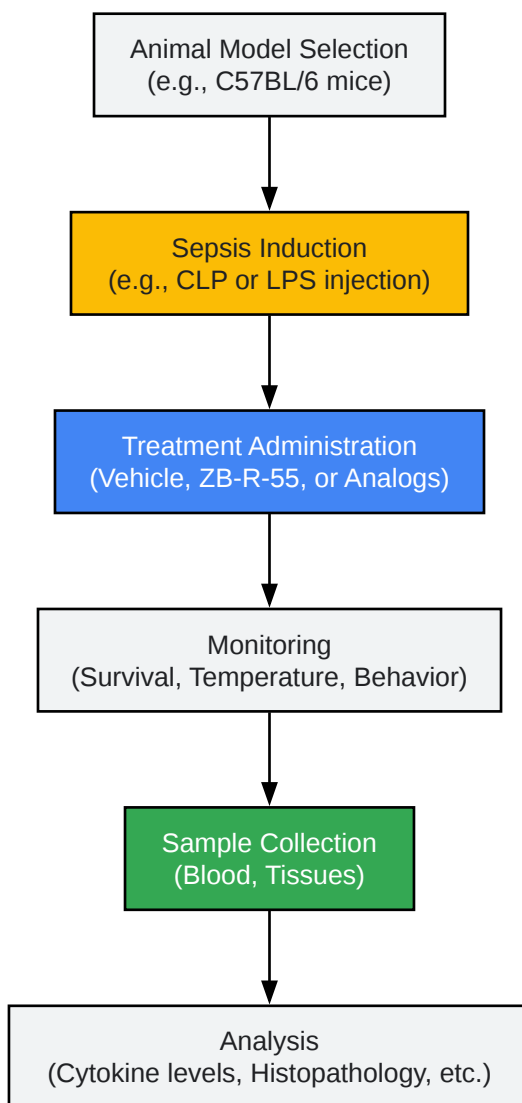
Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.



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Caption: RIPK1 signaling pathway leading to survival, apoptosis, or necroptosis.



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